(E)-2-cyano-N-(3,5-dichlorophenyl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)prop-2-enamide
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Overview
Description
(E)-2-cyano-N-(3,5-dichlorophenyl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)prop-2-enamide is a synthetic organic compound that belongs to the class of enamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-cyano-N-(3,5-dichlorophenyl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)prop-2-enamide typically involves a multi-step process. One common method includes the following steps:
Formation of the pyrazole ring: The starting material, 3,5-dimethyl-1H-pyrazole, is synthesized through the reaction of acetylacetone with hydrazine hydrate under acidic conditions.
Introduction of the cyano group: The cyano group is introduced via a nucleophilic substitution reaction using a suitable cyanating agent such as sodium cyanide or potassium cyanide.
Coupling with the dichlorophenyl group: The final step involves the coupling of the cyano-substituted pyrazole with 3,5-dichlorobenzoyl chloride in the presence of a base such as triethylamine to form the desired enamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-2-cyano-N-(3,5-dichlorophenyl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the cyano group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or the dichlorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Oxidized derivatives with additional functional groups.
Reduction: Amino derivatives.
Substitution: Substituted enamides with different nucleophiles.
Scientific Research Applications
(E)-2-cyano-N-(3,5-dichlorophenyl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-2-cyano-N-(3,5-dichlorophenyl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(E)-2-cyano-N-(3,5-dichlorophenyl)-3-(1H-pyrazol-4-yl)prop-2-enamide: Lacks the dimethyl groups on the pyrazole ring.
(E)-2-cyano-N-(3,5-dichlorophenyl)-3-(3,5-dimethyl-1H-pyrazol-5-yl)prop-2-enamide: Different position of the cyano group.
Uniqueness
(E)-2-cyano-N-(3,5-dichlorophenyl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)prop-2-enamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of both the cyano and dichlorophenyl groups, along with the dimethyl-substituted pyrazole ring, makes it a versatile compound for various applications.
Properties
IUPAC Name |
(E)-2-cyano-N-(3,5-dichlorophenyl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N4O/c1-8-14(9(2)21-20-8)3-10(7-18)15(22)19-13-5-11(16)4-12(17)6-13/h3-6H,1-2H3,(H,19,22)(H,20,21)/b10-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZOZZTMLJNJIDR-XCVCLJGOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)C=C(C#N)C(=O)NC2=CC(=CC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NN1)C)/C=C(\C#N)/C(=O)NC2=CC(=CC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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